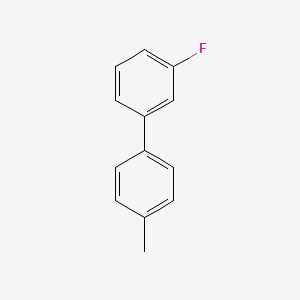

3-Fluoro-4'-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVOIDLAUFLERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458302 | |

| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-42-6 | |

| Record name | 3-Fluoro-4′-methyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4'-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-4'-methyl-1,1'-biphenyl & Derivatives in MedChem and Materials

[1]

Executive Summary

The This compound scaffold represents a critical structural motif in modern drug discovery and advanced materials science.[1] In medicinal chemistry, this specific substitution pattern—combining a metabolic blocker (fluorine) with a lipophilic anchor (methyl) on a biphenyl core—is frequently employed to optimize pharmacokinetic profiles by modulating metabolic stability and lipophilicity (LogP). In materials science, particularly in the liquid crystal (LC) industry, this core serves as a mesogenic unit, contributing to high dielectric anisotropy and stable phase transitions.

This guide provides the authoritative chemical identity for the scaffold and its commercially available derivatives, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and an analysis of its structure-activity relationship (SAR) utility.[1]

Chemical Identity & CAS Registry

While the parent hydrocarbon This compound is often generated in situ or custom-synthesized as a research intermediate, its functionalized derivatives are the primary commercial building blocks.[1] The table below consolidates the validated CAS numbers for the scaffold and its key synthetic precursors.

Table 1: Key Chemical Identifiers

| Compound Description | Chemical Structure Context | CAS Registry Number | Molecular Formula | Application |

| Boronic Acid Derivative | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl-boronic acid | 1698890-39-9 | C₁₃H₁₂BFO₂ | Suzuki coupling precursor; MedChem scaffold.[1][2] |

| Amine Derivative | 3'-Amino-3-fluoro-4-methylbiphenyl | 1187386-07-7 | C₁₃H₁₂FN | Precursor for amide coupling; Library synthesis.[1] |

| Chloro Derivative | 4-Chloro-3-fluoro-4'-methyl-1,1'-biphenyl | 524018-93-7 | C₁₃H₁₀ClF | Halogenated intermediate for further functionalization.[1] |

| Acetyl Derivative | 3'-Acetyl-3-fluoro-4-methylbiphenyl | 1365271-37-9 | C₁₅H₁₃FO | Ketone intermediate for reduction or Grignard reactions.[1] |

Note on Nomenclature: The numbering "3-Fluoro-4'-methyl" indicates the fluorine atom is at position 3 of the first phenyl ring, and the methyl group is at the para position (4') of the second phenyl ring.[1] This separation is crucial for maintaining the specific steric and electronic environment required for receptor binding or liquid crystalline alignment.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][3]

The most robust and scalable method for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway allows for the convergent assembly of the biaryl axis under mild conditions, tolerating the sensitive fluorine substituent.

Reaction Mechanism & Workflow

The synthesis typically involves the coupling of 3-fluorophenylboronic acid with 4-bromotoluene (or conversely, 4-methylphenylboronic acid with 1-bromo-3-fluorobenzene).[1]

Key Parameters:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Tetrakis).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.

Validated Experimental Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

-

Reagent Prep: In a 100 mL round-bottom flask, charge 1-bromo-3-fluorobenzene (1.75 g, 10 mmol) and 4-methylphenylboronic acid (1.50 g, 11 mmol, 1.1 equiv).

-

Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of 2M aqueous Na₂CO₃ .

-

Degassing: Sparge the mixture with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).

-

Reflux: Heat the reaction mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 9:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the target hydrocarbon as a white/off-white solid or clear oil.

Catalytic Cycle Visualization

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition, transmetallation, and reductive elimination steps required to form the biaryl bond.[1]

Structure-Activity Relationship (SAR) & Applications

Medicinal Chemistry: Metabolic Blocking

In drug design, the This compound scaffold is often a bioisostere for non-fluorinated biphenyls.[1] The introduction of fluorine at the 3-position serves two primary mechanistic functions:

-

Metabolic Stability: The C-F bond is highly resistant to enzymatic oxidation (Cytochrome P450). Placing fluorine at the meta position can sterically or electronically protect the ring from metabolic attack, prolonging the drug's half-life (

).[1] -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of any proximal acidic groups (e.g., if a carboxylic acid is attached elsewhere), potentially improving bioavailability.

Materials Science: Liquid Crystals

Fluorinated biphenyls are "workhorse" mesogens in the Liquid Crystal Display (LCD) industry.

-

Dielectric Anisotropy (

): The C-F bond creates a strong dipole moment. When aligned in a biphenyl core, this contributes to the positive dielectric anisotropy required for low-voltage switching in nematic LCs.[1] -

Viscosity: Unlike cyano-biphenyls, fluoro-biphenyls typically exhibit lower rotational viscosity, enabling faster response times in displays.[1]

Figure 2: SAR logic demonstrating how the specific substitution pattern contributes to the pharmacological profile of the molecule.

Safety & Handling (SDS Summary)

While specific toxicological data for the exact isomer may be limited, handling should follow protocols for fluorinated biphenyls :

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

-

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

-

Disposal: Halogenated organic waste streams.

References

-

Sigma-Aldrich. Product Detail: 4-Chloro-3-fluoro-4'-methyl-1,1'-biphenyl.[1] (Verified CAS 524018-93-7).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Reference for Liquid Crystal properties of fluorinated biphenyls).

-

PubChem. Compound Summary: Biphenyl Derivatives.

An In-Depth Technical Guide to the Physical Properties of Fluorinated Methyl Biphenyls for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorinated Methyl Biphenyls in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in modern drug discovery, offering a versatile and conformationally dynamic framework for interacting with biological targets. When combined with methyl and fluorine substituents, this scaffold transforms into a powerful tool for medicinal chemists. The strategic incorporation of a methyl group can provide a crucial hydrophobic contact, enhance metabolic stability, or control molecular shape, while fluorine, the most electronegative element, introduces profound changes to a molecule's physical and biological properties.[1]

This guide provides an in-depth exploration of the physical properties of fluorinated methyl biphenyls, moving beyond a simple recitation of data to explain the underlying principles and their practical implications in drug design. As researchers and drug development professionals, understanding the causality behind how these simple substitutions modulate complex biological outcomes is paramount. We will delve into the synthesis, conformational behavior, electronic landscape, and key pharmaceutical properties like lipophilicity and metabolic stability, providing both field-proven insights and validated experimental protocols. The strategic placement of fluorine is not merely an act of substitution but a precision tool to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3]

Section 1: The Molecular Architecture: Synthesis and Conformational Landscape

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. For fluorinated methyl biphenyls, this architecture is governed by the synthetic route used to create them and the inherent rotational freedom around the biphenyl linkage, which is heavily influenced by the substitution pattern.

Rationale for Synthesis: The Versatility of Suzuki-Miyaura Coupling

The creation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing biphenyl derivatives. Among various cross-coupling reactions, the Palladium(0)-catalyzed Suzuki-Miyaura coupling is frequently the method of choice for its high functional group tolerance, excellent yields, and relatively mild reaction conditions.[1][4] This method allows for the modular assembly of the biphenyl core from a wide array of commercially available boronic acids and aryl halides, making it ideal for building chemical libraries to explore structure-activity relationships (SAR).

The choice of a Suzuki-Miyaura coupling is a strategic one; it provides a reliable and high-yielding pathway to the target compounds, which is essential for the rapid iterative cycles of design, synthesis, and testing in drug discovery programs.[5]

Experimental Protocol: Synthesis of a Model Compound (4-Fluoro-4'-methylbiphenyl)

This protocol describes a self-validating system for the synthesis of a representative fluorinated methyl biphenyl. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, ensuring high purity for subsequent analysis and biological testing.

Objective: To synthesize 4-fluoro-4'-methylbiphenyl via a Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-Bromo-4-fluorobenzene

-

4-Methylphenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dioxane and Water (3:1 v/v ratio)

-

Silica gel, n-hexane, ethyl acetate

Procedure:

-

To a pressure tube, add 1-bromo-4-fluorobenzene (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Add the catalyst, Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).

-

Add the dioxane/water solvent mixture (8 mL).

-

Seal the pressure tube and heat the reaction mixture to 105 °C for 8-10 hours with vigorous stirring.[4]

-

Monitor the reaction completion by TLC using a hexane/ethyl acetate solvent system.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield the pure 4-fluoro-4'-methylbiphenyl.[4]

-

Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Conformational Analysis: The Biphenyl Twist

In the absence of substitution, the biphenyl molecule is not completely planar in the gas phase due to steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6').[6] This results in a dihedral angle (the angle between the planes of the two rings) of approximately 40-45°. The introduction of substituents, particularly at the ortho positions, dramatically influences this angle.

-

Ortho-Substitution: Placing a methyl or fluorine group at an ortho position significantly increases steric hindrance, forcing a larger dihedral angle. This conformational restriction can be a powerful design element to lock a molecule into a specific bioactive conformation or to disrupt binding to an off-target protein.[7]

-

Meta- and Para-Substitution: Substituents at the meta or para positions have a minimal steric effect on the dihedral angle. Their influence is primarily electronic.

The conformation of the biphenyl core is a critical determinant of the spatial relationship between pharmacophoric elements on the two rings. Controlling this "twist" is a key strategy for optimizing receptor fit.

Caption: Steric hindrance from ortho-substituents increases the dihedral angle.

Section 2: The Electronic Fingerprint: How Fluorine Sculpts Reactivity and Interactions

Fluorine's extreme electronegativity profoundly alters the electronic landscape of the methyl biphenyl scaffold. This is not a simple, uniform effect; rather, it is a nuanced interplay of opposing electronic forces that provides medicinal chemists with a sophisticated tool for modulating molecular properties.[4]

The Duality of Fluorine: Inductive vs. Mesomeric Effects

The electronic influence of fluorine on an aromatic ring is twofold:

-

Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring, making it less susceptible to electrophilic attack.[8]

-

Mesomeric Effect (π-donation): Fluorine's lone pair electrons are positioned to overlap with the π-system of the benzene ring. This allows it to act as a weak π-donor, donating electron density into the ring. This effect preferentially increases electron density at the ortho and para positions.[8]

While the inductive effect is dominant, the mesomeric effect is key to understanding fluorine's role in directing interactions. This electronic push-pull mechanism can alter bond strengths, dipole moments, and the acidity/basicity of nearby functional groups.[2]

Caption: Fluorine exerts a strong inductive pull and a weaker mesomeric push.

Spectroscopic Characterization: The Voice of the Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of these compounds.

-

¹H and ¹³C NMR: Provide information on the overall carbon-hydrogen framework. The chemical shifts of aromatic protons and carbons are influenced by the electronic effects of the fluorine and methyl groups. For example, carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF).[5]

-

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool.[9][10] It provides a direct window into the electronic environment of the fluorine atom, making it invaluable for confirming the presence of the fluorine substituent and for studying interactions in biological systems.

Table 1: Representative Spectroscopic Data for Fluorinated Biphenyls

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key Features | Reference |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) | 151.1 (CF, JCF = 7.5 Hz), 149.1 (CF, JCF = 7.5 Hz), 117.2 (CH, JCF–CH = 12 Hz), 116 (CH, JCF–CH = 13.5 Hz) | Doublets observed in the ¹³C spectrum due to C-F coupling are diagnostic. | [1][5] |

| 4'-Methyl-4-trifluoromethyl-biphenyl | 7.87 (d, 2H), 7.80 (d, 2H), 7.64 (d, 2H), 7.33 (d, 2H), 2.36 (s, 3H) | Data not specified | The singlet at 2.36 ppm is characteristic of the methyl group protons. | [11] |

Section 3: Physicochemical Properties in the Pharmaceutical Context

The ultimate success of a drug candidate depends heavily on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Fluorine and methyl groups are primary tools for optimizing these characteristics.

Lipophilicity (logP): A Balancing Act for Permeability and Solubility

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a compound's ability to cross cell membranes.[12] The effect of fluorination on logP is highly context-dependent:

-

Single Aromatic Fluorine: Replacing a hydrogen with a single fluorine atom typically results in a slight increase in logP (ΔlogP ≈ +0.1 to +0.2).

-

Fluoroalkyl Groups (e.g., -CF₃): The introduction of a trifluoromethyl group often leads to a significant increase in lipophilicity (ΔlogP ≈ +0.9).[13]

-

Multiple Fluorines: The effect can be complex. While each fluorine is lipophilic, extensive fluorination can reduce polarizability and weaken dispersion interactions, sometimes leading to unexpected decreases in lipophilicity.[14]

The interplay between the methyl group and the fluorine substituents determines the overall lipophilicity. This parameter must be carefully tuned to achieve a balance between membrane permeability and aqueous solubility for optimal bioavailability.

Experimental Protocol: Determination of logP using the ¹⁹F NMR Shake-Flask Method

The traditional shake-flask method can be enhanced by using ¹⁹F NMR for the direct quantification of a fluorinated analyte in each phase, offering a straightforward and accurate measurement.[15]

Objective: To determine the logP value of a fluorinated methyl biphenyl using a ¹⁹F NMR-based shake-flask method.

Materials:

-

Fluorinated methyl biphenyl (analyte)

-

Fluorinated reference compound with a known logP value

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Temperature-controlled shaker/stirrer

-

NMR spectrometer equipped for ¹⁹F detection

Procedure:

-

Prepare a stock solution by dissolving a known mass of the analyte and the reference compound in n-octanol.[15]

-

In a pear-shaped flask, combine 2 mL of the n-octanol stock solution with 2 mL of water.

-

Agitate the biphasic mixture vigorously at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.[15]

-

Allow the phases to separate completely overnight without agitation.

-

Carefully withdraw an aliquot from the n-octanol layer and a separate aliquot from the aqueous layer.

-

Prepare each aliquot for NMR analysis by adding a D₂O-filled capillary for locking.

-

Acquire ¹⁹F NMR spectra for both samples.

-

Integrate the signals corresponding to the analyte and the reference compound in both the n-octanol and water spectra.

-

Calculate the concentration of the analyte in each phase relative to the known concentration of the reference standard.

-

Determine the logP value using the formula: logP = log([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ) .

Metabolic Stability: The Fluorine "Metabolic Shield"

One of the most common and impactful applications of fluorination in drug design is to enhance metabolic stability.[16][17][18] Cytochrome P450 (CYP) enzymes in the liver are primary sites of oxidative metabolism, often targeting electron-rich or sterically accessible C-H bonds.

Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this metabolic pathway for two primary reasons:

-

Bond Strength: The C-F bond is significantly stronger (e.g., Ph-F ≈ 126 kcal/mol) than a corresponding C-H bond (Ph-H ≈ 113 kcal/mol), making it much more resistant to enzymatic cleavage.[16]

-

Electronic Deactivation: The inductive withdrawal of electrons by fluorine makes the adjacent C-H bonds less electron-rich and thus less susceptible to oxidation.

This "metabolic shield" strategy can dramatically increase a drug's half-life and systemic exposure.[2]

Caption: Iterative process of identifying and blocking metabolic hotspots.[19]

Section 4: The Molecule in Action: Protein-Ligand Interactions

Ultimately, the physical properties of a fluorinated methyl biphenyl must translate into effective interactions within a protein's binding pocket. Fluorine's unique character enables it to participate in a range of non-covalent interactions that go beyond simple steric or hydrophobic effects.[20][21]

The Unique Bonding Capabilities of Fluorine

The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within the protein active site. Key interactions include:

-

C-F···H-N/H-O: The fluorine can act as a hydrogen bond acceptor, though it is generally considered a weak one.[20]

-

C-F···C=O: A favorable interaction can occur between the fluorine and the partially positive carbon of a backbone amide or acidic side chain carbonyl group.[22]

-

Orthogonal Multipolar Interactions: The fluorine can interact favorably with the edges of aromatic rings of residues like phenylalanine, tyrosine, or tryptophan.

-

Disruption of Water Networks: A strategically placed fluorine can displace an unfavorable water molecule from a binding pocket, leading to an entropic gain and improved binding affinity.[20][23]

The ability of fluorine to engage in these interactions is highly dependent on the specific electrostatic environment of the binding pocket.[24]

Caption: Fluorine can engage in diverse, context-dependent interactions.

Conclusion

Fluorinated methyl biphenyls represent a class of compounds where seemingly minor structural modifications—the addition of a methyl group and the strategic placement of fluorine atoms—can elicit profound and predictable changes in physical properties. For the drug discovery professional, these are not mere analogues but are precision-engineered molecules. An understanding of the interplay between conformational restriction, the dual electronic nature of fluorine, and the resulting impact on lipophilicity, metabolic stability, and target engagement is essential. By leveraging these principles and employing robust synthetic and analytical protocols, researchers can rationally design molecules with superior pharmaceutical profiles, accelerating the journey from a promising lead compound to a viable drug candidate.

References

-

Gerebtsov, N., Al-Momani, I., & Emwas, A. H. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available from: [Link].

-

Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link].

-

Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available from: [Link].

-

Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link].

-

Siegemund, G., & Schwertfeger, W. (2000). Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link].

-

Gerebtsov, N., Al-Momani, I., & Emwas, A. H. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. Available from: [Link].

-

Harish Kumar, M., Santhosh Kumar, K. R., Sreenivasa, S., & Lokanath, N. K. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCr. Available from: [Link].

-

Ruiu, T., et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. Available from: [Link].

-

Wang, C. (2013). Crystal Structure and Fluorescence Characterization of Large π-Conjugated Biphenyl Derivative. Scientific.net. Available from: [Link].

-

Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Available from: [Link].

-

Friebe, L. M., et al. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Elsevier. Available from: [Link].

-

ResearchGate. (2025). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. Available from: [Link].

-

Repositorio Institucional. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Available from: [Link].

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link].

-

Cumpstey, I., et al. (2013). Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. PMC. Available from: [Link].

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link].

-

UCD Research Repository. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available from: [Link].

-

YouTube. (2024). Fluorinated Building Blocks: A Comprehensive Overview. Available from: [Link].

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link].

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link].

-

SpectraBase. (n.d.). 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl. Available from: [Link].

-

PubMed. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Available from: [Link].

-

Wehrhan, L., & Keller, B. G. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. Available from: [Link].

-

ACS Publications. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Available from: [Link].

-

Refubium - Freie Universität Berlin. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Available from: [Link].

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link].

-

Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Available from: [Link].

-

Scilit. (1989). Conformational preference in methylphenyl sulphoxide and in ortho substituted fluorine derivatives: a theoretical approach. Available from: [Link].

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available from: [Link].

-

JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. Available from: [Link].

-

figshare. (2025). On the Metabolic Stability of Fluorinated Small Molecules:. Available from: [Link].

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Available from: [Link].

-

SciSpace. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. Available from: [Link].

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. scispace.com [scispace.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum [chemicalbook.com]

- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 14. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 15. youtube.com [youtube.com]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides: Insight into Solvation Effects and Multipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]

- 24. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Significance of Fluorinated Biphenyls

The 3-Fluoro-4'-methyl-1,1'-biphenyl scaffold is a key structural motif in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated biphenyls highly valuable in the design of novel pharmaceuticals and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This document provides a detailed guide for the synthesis of this compound, grounded in the fundamental principles of the Suzuki-Miyaura coupling.

Mechanistic Insights: The Engine of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2][3] The catalytic cycle, a finely orchestrated sequence of three primary steps, is the cornerstone of this transformation.

The Catalytic Cycle Unveiled:

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, a substituted bromobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[1][3] The reactivity of the aryl halide is a critical factor, with the bond strength to palladium decreasing in the order of I > Br > Cl. For this synthesis, an aryl bromide is a good balance of reactivity and commercial availability.

-

Transmetalation: This is arguably the most crucial step and is where the base plays a pivotal role. The organoboron species (a boronic acid in this protocol) is activated by the base to form a more nucleophilic boronate complex.[4][5][6] This activated species then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination, expelling the newly formed biaryl product (this compound) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 1.0 g | 5.71 |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 0.93 g | 6.85 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.132 g | 0.114 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.37 g | 17.13 |

| Toluene | C₇H₈ | - | 20 mL | - |

| Ethanol | C₂H₆O | - | 5 mL | - |

| Water (degassed) | H₂O | - | 5 mL | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluorobenzene (1.0 g, 5.71 mmol), 4-methylphenylboronic acid (0.93 g, 6.85 mmol), and potassium carbonate (2.37 g, 17.13 mmol).

-

Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) to the flask. The use of a solvent mixture like toluene/ethanol/water is common, as it helps to dissolve both the organic substrates and the inorganic base.[7]

-

Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.132 g, 0.114 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

Workup and Purification

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Shake the funnel vigorously and allow the layers to separate.

-

Washing: Wash the organic layer with 2 x 30 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Characterization of this compound

A thorough characterization of the final product is essential to confirm its identity and purity.[8]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom. Expected chemical shifts (δ, ppm): ~7.5 (m, 2H), ~7.4 (m, 2H), ~7.3 (m, 3H), ~7.1 (m, 1H), ~2.4 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show the characteristic signals for the biphenyl carbons, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant. Expected chemical shifts (δ, ppm): ~163 (d, ¹JCF), ~141, ~138, ~130 (d), ~129, ~128, ~124 (d), ~122 (d), ~115 (d), ~21.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a single resonance for the fluorine atom.

-

GC-MS: Gas chromatography-mass spectrometry will confirm the molecular weight of the product. Expected m/z: 186.08 [M]⁺.[9]

Safety Considerations

-

Reagents: Handle all chemicals with care. 1-Bromo-3-fluorobenzene is a skin and eye irritant. 4-Methylphenylboronic acid can cause respiratory irritation. Tetrakis(triphenylphosphine)palladium(0) is harmful if swallowed or inhaled. Potassium carbonate is a skin and eye irritant.

-

Solvents: Toluene and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-

Exothermicity: While the Suzuki-Miyaura reaction is generally not violently exothermic, it's good practice to monitor the reaction temperature, especially during the initial heating phase.[10][11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for potential recovery.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The protocol outlined in this document serves as a robust starting point for the synthesis and further exploration of this important class of fluorinated biaryls in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Couto, M., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

-

Buss, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

-

Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Sagan, F., et al. (2016). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]

-

Høyer, D., & Skrydstrup, T. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]

-

Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

-

Fadini, L. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

-

Wang, C., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Bica, K., & Gaertner, P. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. [Link]

-

Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Byers, J. A., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

Al-Zoubi, R. M. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]

-

Ali, A., et al. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

Le, C. M., et al. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

You, L., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Sanchez-Ballester, N. M., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

-

Le, C. M. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

-

Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Kumar, A., & Shah, B. A. (2015). Supporting Information. Organic Letters. [Link]

-

Arayachukiat, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

-

Al-Amin, M., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

-

Maleki, A., et al. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]

-

Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. [Link]

-

Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

-

Molecular Foundry, Lawrence Berkeley National Laboratory. (n.d.). General Structural Characterization – Organic Facility. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR-Based Structure Characterization [kofo.mpg.de]

- 9. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

Protocol for the Efficient Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-bromotoluene and 4-Methylphenylboronic Acid

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-fluoro-4'-methyl-1,1'-biphenyl, a key structural motif in various pharmacologically active compounds and advanced materials.[3][4] We will delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental guide, and present a robust framework for reaction optimization and troubleshooting. This guide is tailored for researchers, scientists, and drug development professionals seeking to implement this powerful transformation reliably.

Introduction and Mechanistic Rationale

The construction of biaryl scaffolds is a frequent challenge in the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura reaction offers a mild and versatile solution, coupling an organoboron species with an organic halide.[5][6] The target molecule, this compound, incorporates a fluorine atom, a common substituent in medicinal chemistry known to modulate metabolic stability and binding affinity.

The choice of catalyst, ligand, base, and solvent is critical for success, particularly when dealing with substrates that may present electronic or steric challenges.[7]

-

The Palladium Catalyst: The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂).[5][8]

-

The Ligand: The ligand stabilizes the active Pd(0) catalyst, prevents its aggregation into inactive palladium black, and facilitates the key steps of the catalytic cycle. For this transformation, a bulky and electron-rich dialkylbiaryl phosphine ligand such as SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is selected. Such ligands are known to promote the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher turnover numbers and efficiency, even with sterically demanding substrates.[9]

-

The Base: A base is essential for the activation of the boronic acid.[10] It reacts with the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation with the palladium complex. Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective and generally compatible with a wide range of functional groups.[11][12]

-

The Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is employed. This biphasic system effectively dissolves the organic substrates, the palladium complex, and the inorganic base, facilitating the interaction of all reactive species.

The catalytic cycle, which underpins this entire process, is illustrated below.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst degradation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 3-Fluoro-4-bromotoluene | C₇H₆BrF | 189.03 | 189 | 1.0 | 1.0 |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 163 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |

| SPhos | C₂₇H₃₅O₂P | 410.54 | 16.4 | 0.04 | 0.04 (4 mol%) |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |

| 1,4-Dioxane (Anhydrous, Degassed) | C₄H₈O₂ | 88.11 | 4 mL | - | - |

| Deionized Water (Degassed) | H₂O | 18.02 | 1 mL | - | - |

Equipment

-

50 mL Schlenk flask or oven-dried round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle with temperature controller and thermocouple

-

Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup:

-

Place a magnetic stir bar into a 50 mL Schlenk flask.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Attach the reflux condenser, ensuring the system is kept under a positive pressure of nitrogen or argon.

-

-

Addition of Reagents:

-

To the cooled flask, add 3-fluoro-4-bromotoluene (189 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), SPhos (16.4 mg, 0.04 mmol), and finally palladium(II) acetate (4.5 mg, 0.02 mmol).

-

Scientist's Note: Adding the catalyst last minimizes its exposure to air. The solids can be added sequentially against a positive flow of inert gas.

-

-

Solvent Addition:

-

Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL).

-

The mixture should appear as a light brown suspension.

-

-

Reaction Execution:

-

Lower the flask into a heating mantle and begin vigorous stirring.

-

Heat the reaction mixture to 100 °C.

-

Maintain the temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots.

-

-

Work-up Procedure:

-

Once the reaction is complete (indicated by the consumption of the limiting reagent, 3-fluoro-4-bromotoluene), remove the heat source and allow the flask to cool to room temperature.

-

Add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a white solid or colorless oil.

-

Validation and Troubleshooting

A self-validating protocol anticipates potential issues and provides a logical path to their resolution.

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Ensure proper inert atmosphere technique.2. Use freshly purchased, high-quality anhydrous solvents and degas thoroughly.3. Use a freshly opened or properly stored base. |

| Significant Dehalogenation | Presence of protic sources or hydride donors that intercept the palladium intermediate.[6] | Ensure anhydrous conditions and high-purity reagents. |

| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously exclude air from the reaction; ensure thorough degassing of solvents. |

| Reaction Stalls | Catalyst decomposition at high temperature or prolonged reaction time. | Consider a lower reaction temperature (e.g., 80-90 °C) or a more robust ligand/catalyst system if necessary. |

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

-

Köllhofer, A., Plenio, H., & Pucheault, M. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides. European Journal of Organic Chemistry, 2008(26), 4393-4403. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chen, J., et al. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides. Chemistry – An Asian Journal, 13(20), 3028-3032. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297-1303. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334-29348. [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(3), 10452-10463. [Link]

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334-29348. [Link]

-

Li, F., & Wen, J. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Liquid Crystals, 44(8), 1269-1275. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Kalviri, H. A., & Kerton, F. M. (2010). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P₆₆₆₁₄]DBS using Pd nanocrystals and different bases. Dalton Transactions, 39(35), 8193-8195. [Link]

-

Asnan, H. H. M., & Wan, F. (2021). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N₂O₂ Catalyst. Malaysian Journal of Chemistry, 23(1), 36-44. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Lab Reporter [fishersci.se]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ikm.org.my [ikm.org.my]

Preparation of 3-Fluoro-4'-methyl-1,1'-biphenyl-4-yl-boronic acid

Modular Synthesis of 3-Fluoro-4'-methyl-1,1'-biphenyl-4-yl-boronic acid via Sequential Chemoselective Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound-4-yl-boronic acid , a critical fluorinated biaryl building block used in the development of OLED materials and kinase inhibitors. The synthesis utilizes a chemoselective strategy, exploiting the differential reactivity rates of aryl iodide and aryl bromide moieties within a single scaffold.[1] By performing a selective Suzuki-Miyaura coupling at the iodine site followed by a lithium-halogen exchange at the bromine site, the target is obtained with high regiocontrol. This guide addresses specific challenges, including the suppression of benzyne formation during lithiation of the ortho-fluoro-bromo intermediate.

Strategic Analysis & Retrosynthesis

The structural core of the target molecule is a non-symmetric biphenyl with a specific substitution pattern: a fluorine atom at the 3-position (relative to the biaryl bond at C1) and a boronic acid at the 4-position. This places the fluorine atom ortho to the boronic acid.

Synthetic Challenges:

-

Regiochemistry: Direct electrophilic fluorination or borylation of a pre-formed biphenyl is widely non-selective due to competing directing effects of the methyl and phenyl groups.

-

Chemoselectivity: The precursor must allow for the sequential construction of the biaryl bond and the boronic acid without protecting group manipulations.

Selected Route: The "Halogen Dance" Avoidance Strategy We employ 1-bromo-2-fluoro-4-iodobenzene as the linchpin intermediate.

-

Step 1 (Suzuki Coupling): The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Palladium catalysts will undergo oxidative addition preferentially at the iodide, allowing the installation of the 4-tolyl ring while leaving the bromide intact.

-

Step 2 (Borylation): The remaining bromide is positioned ortho to the fluorine. While this increases the acidity of the adjacent proton (risk of ortho-lithiation), low-temperature lithium-halogen exchange is kinetically favored, allowing clean conversion to the boronate.

Figure 1: Strategic workflow exploiting halogen bond-strength differentials.

Experimental Protocols

Phase 1: Preparation of 4-Bromo-3-fluoro-4'-methylbiphenyl

Objective: Selective coupling of the aryl iodide.[2]

Materials:

-

1-Bromo-2-fluoro-4-iodobenzene (1.0 equiv) [Note: Ensure F is ortho to Br]

-

4-Tolylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 1-bromo-2-fluoro-4-iodobenzene (10.0 g, 33.2 mmol), 4-tolylboronic acid (4.97 g, 36.5 mmol), and K₂CO₃ (11.5 g, 83.0 mmol).

-

Degassing: Add 1,4-Dioxane (100 mL) and Water (25 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (815 mg, 1.0 mmol) under a positive stream of Argon.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Process Insight: Do not exceed 80°C. Higher temperatures increase the rate of oxidative addition at the C–Br bond, leading to bis-coupled side products.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate (200 mL) and wash with Brine (2 x 100 mL). Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes).

-

Yield Target: 85-92% as a white solid.

-

Phase 2: Borylation to this compound-4-yl-boronic acid

Objective: Conversion of the aryl bromide to the boronic acid without benzyne formation.

Materials:

-

4-Bromo-3-fluoro-4'-methylbiphenyl (Intermediate from Phase 1)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)

-

Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: 1M HCl

Protocol:

-

Cryogenic Setup: Place 4-Bromo-3-fluoro-4'-methylbiphenyl (5.0 g, 19.0 mmol) in a dry Schlenk flask under Argon. Add anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical Safety: The solution must be fully equilibrated to -78°C before adding n-BuLi.

-

-

Lithiation: Add n-BuLi (8.4 mL, 20.9 mmol) dropwise via syringe pump over 20 minutes.

-

Mechanistic Note: The presence of the ortho-fluorine atom inductively stabilizes the resulting aryl lithium species, but also makes it prone to elimination (forming benzyne) if the temperature rises above -60°C [1].

-

-

Equilibration: Stir at -78°C for exactly 30 minutes.

-

Electrophile Trapping: Add Triisopropyl borate (5.3 mL, 22.8 mmol) dropwise. Ensure the internal temperature does not spike.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature naturally over 2 hours.

-

Hydrolysis: Quench the reaction with 1M HCl (30 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Recrystallization: The crude solid is often sticky due to boroxine formation. Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexanes to obtain the pure white powder.

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white powder | |

| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 2H, OH), 7.80 (t, 1H), 7.55 (d, 2H), 7.45 (d, 1H), 7.30 (d, 2H), 7.25 (d, 1H), 2.35 (s, 3H) | Characteristic triplet for H-4 (ortho to F) due to H-F coupling. |

| ¹⁹F NMR | δ -110 to -115 ppm | Single peak (decoupled). |

| Mass Spec (ESI) | [M-H]⁻ = 229.05 | Boronic acids often fly as esters in MeOH; check for Boroxine trimer. |

| Purity (HPLC) | >98.0% |

Troubleshooting & Optimization Logic

The following decision tree aids in diagnosing common synthetic failures during the borylation step.

Figure 2: Diagnostic workflow for optimizing the Lithium-Halogen exchange step.

References

-

Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[3] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[3]

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem Technical Support. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions. BenchChem Application Notes.

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity.

Sources

Application Note: Fluorinated Biphenyls as Building Blocks for High-Efficiency OLED Materials

[1]

Executive Summary & Strategic Rationale

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent systems, fluorinated biphenyls have emerged as critical "tuning knobs."

Unlike standard biphenyls, which serve primarily as conjugated linkers, fluorinated variants offer three distinct physicochemical advantages:

-

LUMO Stabilization: The high electronegativity of fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

-

Electrostatic Locking: C-F···H-C intermolecular interactions induce specific molecular stacking, improving charge carrier mobility (up to

). -

Chemical Hardening: The C-F bond (

) is significantly stronger than the C-H bond (

This guide details the protocol for synthesizing, purifying, and validating fluorinated biphenyl-based Electron Transport Materials (ETMs) and Hosts.

Material Design Logic: The "Why" Behind the Chemistry

Before synthesis, one must understand the structural causality. We do not add fluorine randomly; we substitute it at the 2,2' or 2,6 positions of the biphenyl core to force a twisted conformation .

-

Planar Biphenyls: High conjugation

Low Triplet Energy ( -

Twisted Fluorinated Biphenyls: Steric hindrance (F vs. H) breaks conjugation

High

Comparative Electronic Properties (Data Summary)

Table 1: Impact of Fluorination on Biphenyl Derivatives (Simulated & Experimental)

| Material Core | Substitution | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Application |

| CBP (Reference) | None | -5.32 | -2.10 | 2.56 eV | Green Host |

| F-CBP | 2,2'-Difluoro | -5.55 | -2.45 | 2.85 eV | Blue Host |

| 4F-Biphenyl | 2,2',6,6'-Tetrafluoro | -5.80 | -2.80 | 3.05 eV | Deep Blue Host / ETL |

Protocol A: Synthesis via Suzuki-Miyaura Coupling[2]

The industry standard for generating high-purity fluorinated biphenyls is Palladium-catalyzed Suzuki-Miyaura coupling.

Target Molecule: 4,4'-Bis(carbazol-9-yl)-2,2'-difluorobiphenyl (Example Blue Host).

Workflow Diagram (Synthesis)

Figure 1: Synthetic pathway for fluorinated biphenyl building blocks utilizing Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reagent Preparation:

-

Reactants: 1-Bromo-2-fluoro-4-(carbazol-9-yl)benzene (1.0 eq) + Bis(pinacolato)diboron (1.1 eq).

-

Catalyst:

(3 mol%) is preferred over -

Base: Potassium carbonate (

, 3.0 eq). -

Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to dissolve the base and activate the boronic ester.

-

-

Reaction Execution:

-

Degas solvents with nitrogen for 30 minutes (Oxygen quenches the Pd catalyst).

-

Heat to 90°C under

atmosphere for 12–24 hours. -

Self-Validation Point: Monitor via TLC. The fluorinated product will show a distinct blue shift in fluorescence compared to the non-fluorinated starting material under UV (254/365 nm).

-

-

Workup:

-

Cool to room temperature. Filter through a Celite pad to remove Palladium black.

-

Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Dry over

and concentrate.

-

-

Pre-Purification:

-

Perform silica gel column chromatography.

-

Critical Step: Recrystallize from Toluene/Ethanol. OLED materials require >99.5% purity prior to sublimation.

-

Protocol B: Ultra-Purification via Gradient Sublimation

Column chromatography is insufficient for OLEDs. Trace ionic impurities or catalyst residues act as charge traps, drastically reducing device lifetime. Gradient Sublimation is mandatory.

The Protocol[3]

-

Setup: Load the recrystallized material into the "Source Zone" of a quartz sublimation tube.

-

Vacuum: Pump down to

. High vacuum lowers the sublimation point, preventing thermal decomposition. -

Temperature Gradient:

-

Source Zone: Heat to

(typically 250–300°C for biphenyl dimers). -

Gradient Zone: Maintain a linear drop to room temperature.

-

-

Collection:

-

Heavy Impurities: Remain in the source boat.

-

Target Material: Crystallizes in the middle zone (clear, defined crystals).

-

Volatile Impurities: Condense at the cold end (often yellow/brown amorphous films).

-

-

Validation:

-

HPLC: Purity must be

. -

TGA (Thermogravimetric Analysis): 5% weight loss temperature (

) should be

-

Protocol C: Device Integration & Characterization

To validate the fluorinated biphenyl as an effective host or ETL, fabricate a "Blue-Only" device. This is the most sensitive test for triplet confinement and stability.

Device Architecture Diagram

Figure 2: Standard Blue OLED stack incorporating fluorinated biphenyls in the EML (Host) or ETL.[1]

Characterization Steps[3][5][6][7][8][9]

-

J-V-L Measurement: Measure Current Density (

) vs. Voltage (-

Success Metric: A steeper J-V curve compared to the non-fluorinated control indicates improved electron mobility due to the lowered LUMO.

-

-

Efficiency Roll-off: Plot External Quantum Efficiency (EQE) vs. Luminance.

-

Success Metric: Low roll-off at high brightness (

) confirms that the high triplet energy of the fluorinated core is successfully preventing Triplet-Triplet Annihilation (TTA).

-

-

Lifetime (LT95): Measure time to 95% initial luminance at constant current.

-

Causality: Fluorination blocks metabolic sites on the phenyl ring, extending operational life.

-

References

-

Suzuki-Miyaura Coupling for OLEDs

- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Source: ResearchG

-

URL:

-

Sublimation Purification Protocols

-

Title: A modified sublimation purification system using arrays of partitions.[2]

- Source: NII Japan.

-

URL:

-

-

Fluorine Effect on Host Materials

- Title: Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED.

- Source: ResearchG

-

URL:

-

TADF Emitters & Fluorination

-

General OLED Material Design

- Title: Materials Design Concepts for Efficient Blue OLEDs.

- Source: Sigma-Aldrich.

-

URL:

Sources

Application Note: Strategic Reagent Selection for the Synthesis of 3'-Fluoro-4'-methyl-1,1'-biphenyl Scaffolds

Abstract

The 3'-fluoro-4'-methyl-1,1'-biphenyl moiety is a privileged structural motif in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates. This application note provides a comprehensive guide to synthesizing this scaffold via Suzuki-Miyaura cross-coupling. We analyze the retrosynthetic logic, define the optimal reagent classes (with a focus on preventing protodeboronation), and provide a validated step-by-step protocol. Special attention is given to the selection of ligand systems capable of overcoming the electronic deactivation caused by the fluorine substituent.

Strategic Overview & Retrosynthesis

The "Why": Bioisosterism and Metabolic Stability

The simultaneous incorporation of a fluorine atom and a methyl group on the biphenyl ring serves two critical functions in lead optimization:

-

Metabolic Blocking: The methyl group at the para position (4') blocks a common site of CYP450-mediated oxidation.

-

Electronic Modulation: The meta fluorine (3') exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the system and modulating the lipophilicity (LogD) without introducing significant steric clash compared to a chloro- or bromo-substituent.

Retrosynthetic Logic

To synthesize the 3'-fluoro-4'-methyl-1,1'-biphenyl core, two primary disconnections exist. Route A is generally preferred in discovery chemistry because the boronic acid of the "tail" (the fluoro-methyl ring) is commercially available and stable, allowing it to be coupled to a wide variety of "core" aryl halides.

Figure 1: Retrosynthetic analysis showing the primary and alternative pathways. Route A is the focus of this protocol.

Critical Reagent Selection Guide

Success in this synthesis relies on balancing the reactivity of the catalyst with the stability of the boronic acid.

Building Blocks (The Substrates)

| Component | Recommended Reagent | CAS No. | Notes on Reactivity |

| Nucleophile | 3-Fluoro-4-methylphenylboronic acid | 168267-99-0 | Primary Choice. Stable solid. The 3-F group slightly deactivates the ring but does not cause significant steric hindrance. |

| Alternative | 3-Fluoro-4-methylphenylboronic acid pinacol ester | N/A | Use if the free acid suffers from protodeboronation or solubility issues in non-polar solvents. |

| Electrophile | Variable Aryl Bromide/Chloride | Variable | Aryl bromides are preferred for standard conditions. Aryl chlorides require electron-rich ligands (e.g., SPhos, XPhos). |

| Reverse | 4-Bromo-2-fluoro-1-methylbenzene | 1423-11-6 | Use only if the "Core" scaffold is already a boronic acid (Route B). |

Catalyst & Ligand Systems

The 3-fluoro substituent withdraws electron density, making the transmetalation step slightly slower than in non-fluorinated tolyl systems.

-

Standard System (High Trust): Pd(dppf)Cl2·DCM

-

Why: Robust, air-stable, and effective for aryl bromides.

-

-

High-Performance System (Challenging Substrates): Pd2(dba)3 + SPhos or XPhos

-

Why: Buchwald biaryl phosphine ligands form highly active monoligated Pd(0) species. They facilitate oxidative addition into unreactive aryl chlorides and promote reductive elimination in sterically crowded systems.

-

Base Selection

-

Standard: K2CO3 or Na2CO3 (2.0 equiv).

-

For pH-Sensitive Substrates: K3PO4 (Potassium Phosphate Tribasic).

-

For Sterically Hindered Coupling: Ba(OH)2 or Cs2CO3 (Cesium effect enhances transmetalation).

Detailed Experimental Protocol